molecular formula C19H20N2O3 B12886589 N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide CAS No. 78157-36-5

N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide

Cat. No.: B12886589
CAS No.: 78157-36-5
M. Wt: 324.4 g/mol
InChI Key: NPOYCEGJZGTZES-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide group attached to an oxazolidinone ring, which is further substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)-2-phenylacetamide typically involves the following steps:

    Formation of Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Amidation Reaction: The oxazolidinone intermediate is then reacted with 2,6-dimethylphenylamine and phenylacetyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)-2-phenylacetamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use as a building block for the synthesis of advanced materials with unique properties.

    Organic Synthesis: Application as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)-2-phenylacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)-2-phenylacetamide: Lacks the oxazolidinone ring, which may affect its reactivity and applications.

    N-(2-oxooxazolidin-3-yl)-2-phenylacetamide: Lacks the 2,6-dimethylphenyl group, which may influence its chemical properties and biological activity.

Uniqueness

N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)-2-phenylacetamide is unique due to the presence of both the oxazolidinone ring and the 2,6-dimethylphenyl group, which may confer specific chemical reactivity and potential biological activity.

Properties

CAS No.

78157-36-5

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide

InChI

InChI=1S/C19H20N2O3/c1-14-7-6-8-15(2)18(14)21(20-11-12-24-19(20)23)17(22)13-16-9-4-3-5-10-16/h3-10H,11-13H2,1-2H3

InChI Key

NPOYCEGJZGTZES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)CC2=CC=CC=C2)N3CCOC3=O

Origin of Product

United States

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